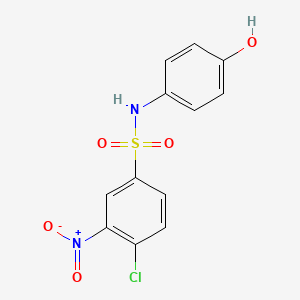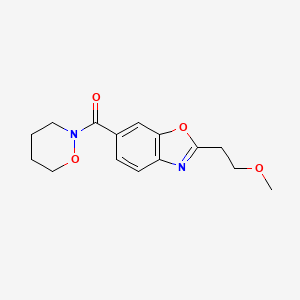![molecular formula C17H18N2O3 B5113651 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5113651.png)
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that belongs to the family of benzamides. It is commonly known as Moclobemide and is used as an antidepressant drug. The compound has been extensively studied for its potential therapeutic effects and its mechanism of action.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of monoamine oxidase A (MAO-A) enzyme. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are associated with mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide are primarily related to its effects on neurotransmitters. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and reduce symptoms of depression. Additionally, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments include its well-established synthesis method, its potential therapeutic effects, and its ability to increase the levels of neurotransmitters in the brain. However, the limitations include the lack of understanding of its mechanism of action and the potential for side effects.
Zukünftige Richtungen
There are several future directions for the study of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. These include:
1. Further studies on the mechanism of action of the compound to better understand its therapeutic effects.
2. Development of new and more efficient synthesis methods for the compound.
3. Exploration of the potential use of the compound in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia.
4. Investigation of the potential side effects of the compound and ways to mitigate them.
5. Development of new formulations and delivery methods for the compound to improve its efficacy and reduce side effects.
Conclusion:
In conclusion, 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is a synthetic compound that has been extensively studied for its potential therapeutic effects. The compound has been shown to be effective in treating major depressive disorder and has potential use in the treatment of other neurological disorders. While the mechanism of action of the compound is not fully understood, it is believed to work by inhibiting the activity of MAO-A enzyme. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 4-methylacetanilide with methoxyacetic acid in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. The synthesis method is well-established and has been reported in several scientific journals.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic effects. It is primarily used as an antidepressant drug and has been shown to be effective in treating major depressive disorder. The compound has also been studied for its potential use in the treatment of Parkinson's disease, social anxiety disorder, and post-traumatic stress disorder.
Eigenschaften
IUPAC Name |
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-13(10-8-12)19-16(20)11-18-17(21)14-5-3-4-6-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVKPCAAYLPACO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5113568.png)


![(3-{3-[3-(3-fluoro-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)dimethylamine](/img/structure/B5113575.png)

![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)
![1-(3-chloro-4-hydroxybenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5113609.png)

![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)

![2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5113633.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![1-bicyclo[2.2.1]hept-2-yl-4-methylpiperazine](/img/structure/B5113648.png)
![1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)